Dapaconazole
Overview
Description
Mechanism of Action
Target of Action
Dapaconazole is an antifungal agent that primarily targets the sterol 14α-demethylase cytochrome P450 . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes.
Mode of Action
This compound inhibits the activity of sterol 14α-demethylase cytochrome P450, thereby disrupting the synthesis of ergosterol . This disruption leads to alterations in the fungal cell membrane, impairing its function and leading to cell death.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting sterol 14α-demethylase, this compound prevents the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14α-methyl sterols .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in male beagle dogs following intravenous and oral administration . The oral bioavailability was calculated to be 97.3% , indicating excellent absorption . The elimination half-life (t½) after intravenous administration was 2.1-2.5 hours , the total body clearance was 2.5-4.2 L/h/kg , and the apparent volume of distribution was 9.0-14.4 L/kg .
Result of Action
The inhibition of ergosterol synthesis by this compound results in the disruption of the fungal cell membrane’s structure and function. This leads to increased membrane permeability, leakage of essential cell components, and ultimately, cell death .
Biochemical Analysis
Biochemical Properties
Dapaconazole interacts with several Cytochrome P450 (CYP) isoenzymes, including CYP1A2, CYP2A6, 2C8, 2C9, 2C19, 2D6, and 3A4 . The nature of these interactions involves the inhibition of these enzymes, with varying degrees of potency . For instance, this compound is a weak inhibitor of CYP1A2 and CYP2C9, a moderate inhibitor of CYP2C8 and CYP2D6, and a strong inhibitor of CYP2C19 and CYP3A .
Cellular Effects
The cellular effects of this compound are primarily related to its inhibitory action on the CYP enzymes. By inhibiting these enzymes, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Detailed information about the specific cellular processes influenced by this compound is not currently available.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with CYP enzymes. It acts as an inhibitor of these enzymes, thereby affecting the metabolic processes that these enzymes are involved in
Metabolic Pathways
This compound is involved in the metabolic pathways mediated by the CYP enzymes . Detailed information about the specific metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, is not currently available.
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are not widely published, but typically involve multi-step organic synthesis techniques, including halogenation, nucleophilic substitution, and cyclization reactions .
Industrial Production Methods
Industrial production methods for dapaconazole are likely to involve large-scale organic synthesis processes, optimized for yield and purity. These methods would include the use of high-efficiency reactors, precise control of reaction conditions, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Dapaconazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized by cytochrome P450 enzymes in the liver.
Reduction: Reduction reactions may occur under specific conditions, although less common.
Substitution: Nucleophilic substitution reactions can occur, particularly involving the halogen atoms in its structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while substitution reactions can produce various substituted imidazole derivatives .
Scientific Research Applications
Dapaconazole has several scientific research applications:
Chemistry: Used as a model compound to study imidazole chemistry and trifluoromethylbenzene derivatives.
Biology: Investigated for its antifungal properties and interactions with fungal cell membranes.
Medicine: Explored as a potential treatment for fungal infections, particularly those resistant to other antifungal agents.
Industry: Potential applications in the development of antifungal coatings and materials
Comparison with Similar Compounds
Similar Compounds
Ketoconazole: Another imidazole antifungal agent with a similar mechanism of action.
Fluconazole: A triazole antifungal with a broader spectrum of activity.
Itraconazole: A triazole antifungal with enhanced potency against certain fungi.
Uniqueness
Dapaconazole is unique due to its specific structure, which includes trifluoromethyl groups that enhance its antifungal activity and pharmacokinetic properties. Compared to other imidazole and triazole antifungals, this compound may offer improved efficacy against certain resistant fungal strains .
Biological Activity
Dapaconazole is a novel antifungal agent belonging to the imidazole class, primarily developed for the treatment of superficial fungal infections such as tinea pedis and pityriasis versicolor. Its mechanism of action involves the inhibition of sterol 14α-demethylase, an enzyme critical for the biosynthesis of ergosterol, a key component of fungal cell membranes. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, efficacy in clinical trials, metabolic pathways, and potential drug-drug interactions.
In Vitro Metabolism Studies
Recent studies have explored the metabolism of this compound using liver microsomes from different species, including humans, rats, and dogs. The results indicated significant interspecies variations in the metabolic profiles:
- Clearance Rates :
- Human: 6.5 mL/min/kg
- Rat: 11.6 mL/min/kg
- Dog: 7.5 mL/min/kg
These findings suggest that human liver microsomes exhibit a slower clearance rate compared to rats but are comparable to dogs, which is critical for selecting appropriate animal models for pharmacokinetic studies .
Metabolite Identification
Five metabolites of this compound were identified through ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS). Understanding these metabolites is essential for evaluating the safety and efficacy of this compound in clinical settings .
Case Study: Treatment of Pityriasis Versicolor
A randomized double-blind Phase II trial assessed the efficacy of this compound tosylate against ketoconazole in treating pityriasis versicolor. Key findings include:
- Efficacy Rates :
- This compound: 92.6% mycological cure
- Ketoconazole: 84.6% mycological cure
- Median Time to Healing :
- This compound: 21 days
- Ketoconazole: 23.5 days
The study concluded that this compound is non-inferior to ketoconazole with a favorable safety profile, as adverse effects were reported only in the ketoconazole group .
Comparison Table of Efficacy
Treatment | Mycological Cure Rate | Median Time to Healing (days) |
---|---|---|
This compound | 92.6% | 21 |
Ketoconazole | 84.6% | 23.5 |
Drug-Drug Interactions
This compound has been characterized as an inhibitor of various cytochrome P450 (CYP) isoenzymes, raising concerns about potential drug-drug interactions (DDIs). The following table summarizes its inhibition potential across different CYP isoforms:
CYP Isoform | Inhibition Potential |
---|---|
CYP1A2 | Weak |
CYP2C9 | Weak |
CYP2D6 | Moderate |
CYP2C19 | Strong |
CYP3A4 | Strong |
This compound's inhibition characteristics indicate it may interact with other medications metabolized by these enzymes, necessitating careful consideration during clinical use .
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[[4-(trifluoromethyl)phenyl]methoxy]ethyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2F3N2O/c20-15-5-6-16(17(21)9-15)18(10-26-8-7-25-12-26)27-11-13-1-3-14(4-2-13)19(22,23)24/h1-9,12,18H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAHXHWSMYFWGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269726-67-1 | |
Record name | Dapaconazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269726671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dapaconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11985 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DAPACONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2976538CX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of Dapaconazole, and how does it affect fungi?
A1: this compound is a broad-spectrum antifungal agent belonging to the azole class. Like other azoles, it exerts its effect by inhibiting the enzyme lanosterol 14α-demethylase (CYP51) in fungi. [, ] This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting CYP51, this compound disrupts ergosterol production, ultimately leading to fungal cell death. [, ]
Q2: Has this compound demonstrated efficacy against specific fungal infections in clinical trials?
A2: Yes, clinical trials have shown promising results for this compound in treating specific fungal infections. For instance, a randomized, double-blind, Phase II trial demonstrated that this compound tosylate 2% cream was non-inferior to Ketoconazole 2% cream in treating Pityriasis versicolor. [] The study reported similar clinical and mycological cure rates between the two treatments, with this compound also exhibiting a good safety profile. []
Q3: Are there concerns about potential drug interactions with this compound?
A3: Research suggests that this compound has the potential to interact with other drugs metabolized by certain cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes and dynamic modeling (PBPK) suggest that this compound is a weak inhibitor of CYP1A2 and CYP2C9, a moderate inhibitor of CYP2C8 and CYP2D6, and a strong inhibitor of CYP2C19 and CYP3A. [] These findings highlight the importance of considering potential drug interactions during clinical use.
Q4: What are the potential advantages of this compound compared to existing antifungal treatments?
A4: While further research is necessary, some studies suggest potential advantages of this compound over existing treatments. For example, in the treatment of Pityriasis versicolor, this compound demonstrated a comparable efficacy to Ketoconazole but with a potentially improved safety profile, as adverse events were only observed in the Ketoconazole group. [] Additionally, ongoing research is exploring new formulations and delivery systems for this compound, which might offer improved efficacy and reduced side effects. [, ]
Q5: What is the current state of research on this compound, and what are the future directions?
A5: Current research on this compound includes investigating its efficacy against various fungal infections, exploring new formulations and delivery systems, and understanding its potential for drug interactions. [, , ] Future research directions may involve conducting larger clinical trials to confirm its efficacy and safety in different patient populations, evaluating its long-term effects, and exploring its potential in combination therapies. Additionally, investigating the potential for resistance development and exploring strategies to mitigate this risk will be crucial for the successful long-term use of this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.